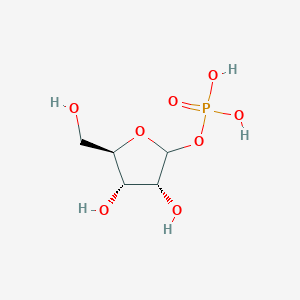![molecular formula C21H28N6O3 B227811 1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B227811.png)
1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione, also known as MRS2500, is a potent and selective antagonist of the P2Y1 receptor. This receptor is a member of the P2Y family of G protein-coupled receptors that are activated by extracellular nucleotides such as ATP and ADP. P2Y1 receptors are widely expressed in the central and peripheral nervous system, as well as in various other tissues, including platelets, smooth muscle, and endothelial cells.
Mécanisme D'action
1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione exerts its pharmacological effects by selectively blocking the P2Y1 receptor. This receptor is coupled to the Gq protein, which activates phospholipase C and leads to the production of inositol triphosphate and diacylglycerol. These second messengers then activate downstream signaling pathways that mediate various physiological responses, including platelet aggregation, smooth muscle contraction, and neurotransmitter release. By blocking the P2Y1 receptor, 1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione inhibits these signaling pathways and reduces the physiological responses associated with P2Y1 receptor activation.
Biochemical and Physiological Effects:
In addition to its effects on platelet aggregation and thrombosis, 1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione has been shown to have a variety of other biochemical and physiological effects. For example, 1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the proliferation of smooth muscle cells, which may have implications for the treatment of vascular diseases such as atherosclerosis. 1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione has also been shown to modulate the release of neurotransmitters such as glutamate and dopamine, suggesting that it may have potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione in laboratory experiments is its high selectivity for the P2Y1 receptor. This allows researchers to specifically target this receptor and study its physiological effects without interference from other receptors. However, one limitation of using 1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione is its relatively low potency compared to other P2Y1 receptor antagonists. This may limit its effectiveness in certain experimental paradigms and may require higher concentrations of the compound to achieve the desired effects.
Orientations Futures
There are many potential future directions for research on 1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione and its applications in various disease states. One area of interest is the development of more potent and selective P2Y1 receptor antagonists that may have improved efficacy and fewer side effects compared to 1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione. Another area of research is the investigation of the role of P2Y1 receptors in various neurological disorders, including Alzheimer's disease and epilepsy. Finally, the potential use of 1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione as an antiplatelet agent in the treatment of thrombotic disorders such as stroke and myocardial infarction continues to be an area of active investigation.
Méthodes De Synthèse
1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One commonly used method involves the reaction of 2,6-diaminopurine with 4-methylbenzylbromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-(4-morpholinyl)ethylamine and 1,3-dimethyluric acid to yield 1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione.
Applications De Recherche Scientifique
1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in a variety of disease states. One area of research has focused on its role in platelet aggregation and thrombosis. P2Y1 receptors are known to play a critical role in platelet activation and aggregation, and 1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit these processes in vitro and in vivo. As a result, 1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione has been investigated as a potential antiplatelet agent for the treatment of thrombotic disorders such as stroke and myocardial infarction.
Propriétés
Nom du produit |
1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione |
|---|---|
Formule moléculaire |
C21H28N6O3 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(2-morpholin-4-ylethylamino)purine-2,6-dione |
InChI |
InChI=1S/C21H28N6O3/c1-15-4-6-16(7-5-15)14-27-17-18(24(2)21(29)25(3)19(17)28)23-20(27)22-8-9-26-10-12-30-13-11-26/h4-7H,8-14H2,1-3H3,(H,22,23) |
Clé InChI |
QOGSACYEAYPSJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NCCN4CCOCC4)N(C(=O)N(C3=O)C)C |
SMILES canonique |
CC1=CC=C(C=C1)CN2C3=C(N=C2NCCN4CCOCC4)N(C(=O)N(C3=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)




![isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate](/img/structure/B227774.png)

![ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B227795.png)


![5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227803.png)
![5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227804.png)

![Magnesium;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron](/img/structure/B227817.png)